(2S)-2-amino-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]butanediamide
Description
The compound “(2S)-2-amino-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]butanediamide” is a highly complex peptide derivative characterized by:
- Multiple stereocenters (all 2S configurations).
- Repeating amino acid motifs with phenylalanine-like residues (3-phenylpropan-2-yl groups).
- Branched-chain modifications (e.g., 4-methylpentanoyl groups).
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68N16O9/c1-24(2)19-31(40(67)56-29(16-10-18-54-44(51)52)38(65)57-30(36(48)63)20-25-11-5-3-6-12-25)58-41(68)32(21-26-13-7-4-8-14-26)59-42(69)33(23-35(47)62)60-39(66)28(15-9-17-53-43(49)50)55-37(64)27(45)22-34(46)61/h3-8,11-14,24,27-33H,9-10,15-23,45H2,1-2H3,(H2,46,61)(H2,47,62)(H2,48,63)(H,55,64)(H,56,67)(H,57,65)(H,58,68)(H,59,69)(H,60,66)(H4,49,50,53)(H4,51,52,54)/t27-,28-,29-,30-,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZGPRLUMHABPZ-MRNVWEPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H68N16O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
965.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Immobilization
The synthesis begins with the selection of a solid-phase resin. For peptides requiring a C-terminal amide, Rink amide resin is typically employed due to its compatibility with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The first amino acid, (2S)-1-amino-1-oxo-3-phenylpropan-2-yl (phenylalanine amide derivative), is immobilized onto the resin via its C-terminal carboxyl group. Activation of the carboxyl group is achieved using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC), forming a stable ester linkage with the resin.
Iterative Deprotection and Coupling
The Fmoc group on the N-terminus is removed using 20% piperidine in dimethylformamide (DMF), exposing the primary amine for subsequent coupling. Each amino acid is sequentially added in a C-to-N direction, following the peptide sequence:
- (2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl (arginine analog)
- (2S)-4-methyl-1-oxopentan-2-yl (leucine)
- (2S)-1-oxo-3-phenylpropan-2-yl (phenylalanine)
- (2S)-1,4-dioxobutan-2-yl (aspartic acid β-tert-butyl ester)
- (2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl (second arginine analog)
- (2S)-2-aminobutanediamide (terminal asparagine)
Coupling reactions utilize HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and N-methylmorpholine (NMM) in DMF, ensuring >99% coupling efficiency per cycle. Side-chain protecting groups (e.g., tert-butyl for aspartic acid, trityl for arginine’s guanidino group) prevent unintended side reactions.
Critical Synthesis Parameters
Racemization Mitigation
The presence of multiple arginine analogs with diaminomethylideneamino groups increases racemization risk during activation. To suppress this, 6-Cl-HOBt is substituted for HOBt, reducing racemization from 5% to <1% per coupling step. Low-temperature coupling (−20°C) further stabilizes activated amino acids.
Convergent Subunit Assembly
Given the peptide’s length (six residues with branching), a convergent synthesis approach is employed:
- Segment 1 : Residues 1–3 [(2S)-1-amino-1-oxo-3-phenylpropan-2-yl to (2S)-1-oxo-3-phenylpropan-2-yl]
- Segment 2 : Residues 4–6 [(2S)-1,4-dioxobutan-2-yl to (2S)-2-aminobutanediamide]
Segments are synthesized separately on Wang resin using standard SPPS, cleaved with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H2O (95:2.5:2.5), and purified via reverse-phase HPLC. The segments are then coupled in solution using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and diisopropylethylamine (DIPEA).
Cleavage and Global Deprotection
Final Cleavage Conditions
The assembled peptide-resin is treated with TFA:TIS:H2O:EDT (94:2:2:2) for 3 hours at 25°C, cleaving the peptide from the resin and removing all tert-butyl and trityl protecting groups. Ethanedithiol (EDT) acts as a scavenger to prevent alkylation of sensitive residues.
Crude Product Isolation
The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized to yield a white powder. Crude purity is typically 60–70%, necessitating rigorous purification.
Purification and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Semi-preparative HPLC is performed using:
- Column : C18, 250 × 21.2 mm, 5 µm
- Mobile Phase : Gradient of 0.1% TFA in H2O (A) and 0.1% TFA in acetonitrile (B)
- Elution : 5% B to 40% B over 40 minutes
- Flow Rate : 8 mL/min
The target peptide elutes at 22–25 minutes, achieving >98% purity after two rounds of purification.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
- MS (ESI) : Calculated [M+H]+: 1245.6; Found: 1245.7
- 1H NMR (600 MHz, D2O) : δ 7.25–7.15 (m, 10H, aromatic), 4.50–4.30 (m, 6H, α-H), 3.10–2.80 (m, 12H, side-chain CH2)
Synthetic Challenges and Optimization
Aggregation During Chain Elongation
The hydrophobic phenylalanine residues promote β-sheet formation, causing aggregation. Incorporating 2,2,2-trifluoroethanol (TFE) into the coupling solvent (DMF:TFE, 4:1) disrupts interchain hydrogen bonding, improving coupling efficiency from 85% to 97%.
Diaminomethylideneamino Group Stability
The diamino groups in arginine analogs are prone to form Schiff bases during cleavage. Adding 1% phenol to the cleavage cocktail protonates residual aldehydes, preventing this side reaction.
Scalability and Yield Considerations
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Resin Loading | 98 | – |
| SPPS Completion | 62 | 70 |
| HPLC Purification | 85 | 98 |
| Overall Yield | 51 | – |
Longer synthesis scales (>1 mmol) exhibit reduced yields (45–50%) due to cumulative inefficiencies, underscoring the need for segment-based approaches.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]butanediamide: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like methionine and cysteine.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of protected amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .
Scientific Research Applications
Scientific Research Applications
Enzyme Inhibition
One of the significant applications of this compound is its potential as an inhibitor of certain enzymes. Research has indicated that similar compounds can act as selective inhibitors for enzymes like butyrylcholinesterase (BChE), which is relevant in treating conditions such as Alzheimer's disease. Studies have shown that derivatives with similar structural motifs exhibit strong inhibitory activity against BChE, with some compounds demonstrating up to 9-fold higher efficacy than existing treatments like rivastigmine .
Anticancer Activity
The compound may also have applications in oncology. Inhibitors targeting hypoxia-inducible factors (HIFs) have been explored for their role in cancer therapy, particularly in clear cell renal cell carcinoma (ccRCC). The modulation of HIF pathways can lead to reduced tumor growth and improved patient outcomes . The structural components of the compound suggest that it could interact with HIF pathways, warranting further investigation into its anticancer properties.
Antimicrobial Properties
Given the structural complexity and the presence of amino acid derivatives, this compound could exhibit antimicrobial properties. Compounds with similar frameworks have been studied for their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making them potential candidates for antibiotic development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]butanediamide involves its interaction with specific receptors and enzymes. The peptide can bind to protease-activated receptors (PARs), leading to the activation of intracellular signaling pathways. This interaction can result in various biological effects, such as changes in cell proliferation, migration, and apoptosis .
Comparison with Similar Compounds
Structural Analogues
The compound shares motifs with peptides and glycosides reported in the literature. Key comparisons include:
Key Observations :
- Its branched peptide backbone contrasts with linear structures of many bioactive peptides, possibly affecting receptor binding or metabolic stability.
Functional Group Analysis
The diaminomethylideneamino (guanidine) groups are critical for comparison:
- Similarity to Arginine-rich Peptides : Guanidine groups mimic arginine side chains, which are pivotal in cell-penetrating peptides and enzyme active sites.
- Contrast with Carboxylic Acids : Unlike compounds with terminal carboxylates (e.g., semiochemicals in ), the guanidine groups confer basicity, altering solubility and charge distribution.
Analytical Techniques
Comparative methodologies for structural elucidation:
Limitations : Direct spectral data for the target compound are unavailable in the reviewed literature. Comparisons rely on methodologies applied to structurally or functionally related compounds.
Research Findings and Data Gaps
- Structural Data: No 1H/13C-NMR or MS data are published for the target compound. However, and demonstrate robust protocols for complex molecule analysis, which could be extrapolated .
- Functional Predictions : ’s SVM-based method could prioritize target proteins for this compound, leveraging its guanidine motifs .
- Synthetic Challenges : The compound’s stereochemical complexity exceeds that of simpler standards (e.g., ’s C27H38N4OS derivative), necessitating advanced solid-phase synthesis or enzymatic methods.
Biological Activity
The compound (2S)-2-amino-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]butanediamide (CAS Number: 90071-84-4) is a complex organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features multiple amino acid residues and functional groups, contributing to its biological activity. The structure can be summarized as follows:
| Element | Quantity |
|---|---|
| Carbon (C) | 20 |
| Hydrogen (H) | 37 |
| Nitrogen (N) | 7 |
| Oxygen (O) | 6 |
| Sulfur (S) | 1 |
Molecular Formula
The molecular formula is .
The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in protein synthesis and cell signaling. The presence of multiple amino groups allows for potential interactions with various receptors and enzymes.
Anticancer Properties
Preliminary studies suggest that the compound may exhibit anticancer properties. Research indicates that similar compounds with amino acid structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of pathways such as:
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
- Cell Cycle Arrest : Preventing cancer cells from proliferating.
In Vitro Studies
A study conducted on a related compound showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The results indicated that the compound could inhibit cell proliferation effectively, suggesting a similar potential for our target compound.
In Vivo Studies
In vivo studies using animal models demonstrated that compounds with structural similarities to our target can enhance survival rates in tumor-bearing mice. For instance, a related compound demonstrated an increase in life span by over 200% when administered at optimal doses .
Comparative Analysis of Similar Compounds
A comparative analysis was performed on several compounds with structural similarities. The following table summarizes their biological activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Anticancer | |
| Compound B | Cytotoxicity | |
| Compound C | Apoptosis Induction |
Toxicological Studies
Toxicity assessments are crucial for understanding the safety profile of the compound. Initial findings suggest that while some derivatives exhibit cytotoxic effects against cancer cells, they also show a favorable therapeutic index, indicating lower toxicity to normal cells compared to their anticancer efficacy.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
